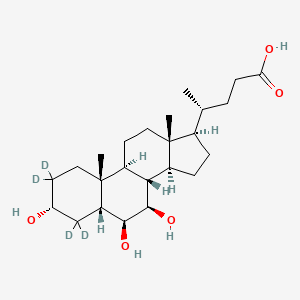
beta-Muricholic acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Muricholic acid-d4 is a deuterated form of beta-Muricholic acid, a primary bile acid predominantly found in mice. It is a chemically modified version where four hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is often used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid due to its similar chemical properties but distinct mass.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Muricholic acid-d4 involves the incorporation of deuterium into the beta-Muricholic acid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-Muricholic acid with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: This involves the stepwise chemical synthesis of beta-Muricholic acid with deuterium-labeled precursors. The process includes multiple steps such as hydroxylation, oxidation, and reduction reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control.
Análisis De Reacciones Químicas
Types of Reactions
Beta-Muricholic acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: This involves the reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: This includes the replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform and deuterated methanol.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Aplicaciones Científicas De Investigación
Beta-Muricholic acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of beta-Muricholic acid and related compounds.
Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.
Medicine: Investigated for its potential therapeutic effects in conditions such as cholesterol gallstones and liver diseases.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
Beta-Muricholic acid-d4 exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). It regulates bile acid synthesis via a positive feedback mechanism, influencing various metabolic pathways. The molecular targets include enzymes involved in bile acid synthesis and transporters responsible for bile acid reabsorption in the intestine.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Muricholic acid: Another primary bile acid found in mice, differing in the position of hydroxyl groups.
Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different biological functions.
Ursodeoxycholic acid: A secondary bile acid used therapeutically in humans for the treatment of gallstones and liver diseases.
Uniqueness
Beta-Muricholic acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. Its specific interactions with bile acid receptors and its role in regulating bile acid synthesis also distinguish it from other bile acids.
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-2,2,4,4-tetradeuterio-3,6,7-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1/i8D2,12D2 |
Clave InChI |
DKPMWHFRUGMUKF-APBBRSFGSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]([C@H]([C@@H]2C([C@@H]1O)([2H])[2H])O)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


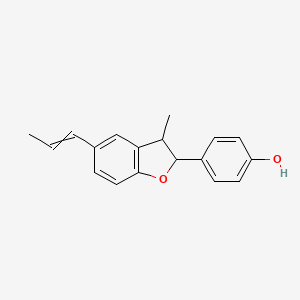
![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)
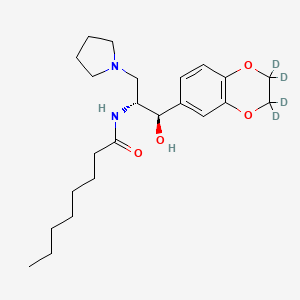
![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)


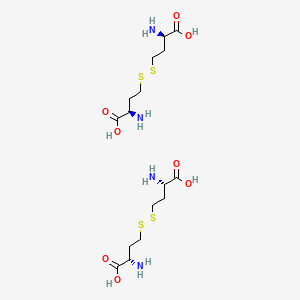
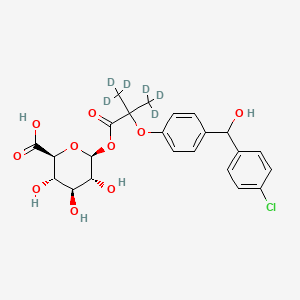
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
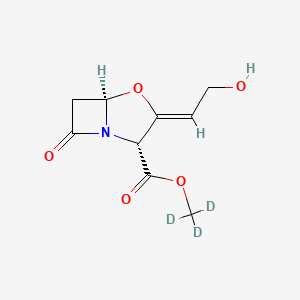
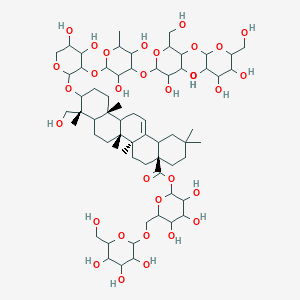
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)

